Moroidin

Description

Properties

Molecular Formula |

C47H66N14O10 |

|---|---|

Molecular Weight |

987.1 g/mol |

IUPAC Name |

(8R,9S,12S,15S,18S,21S,27S)-21-[3-(diaminomethylideneamino)propyl]-12-(2-methylpropyl)-10,13,16,19,22,25-hexaoxo-9-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-8,15-di(propan-2-yl)-2,11,14,17,20,23,26,30,32-nonazapentacyclo[16.14.2.13,7.129,32.04,33]hexatriaconta-1(33),3,5,7(36),29(35),30-hexaene-27-carboxylic acid |

InChI |

InChI=1S/C47H66N14O10/c1-21(2)14-31-43(67)59-37(23(5)6)44(68)58-32-17-27-26-10-9-24(36(22(3)4)38(45(69)57-31)60-41(65)29-11-12-34(62)53-29)15-30(26)55-39(27)61-19-25(52-20-61)16-33(46(70)71)54-35(63)18-51-40(64)28(56-42(32)66)8-7-13-50-47(48)49/h9-10,15,19-23,28-29,31-33,36-38,55H,7-8,11-14,16-18H2,1-6H3,(H,51,64)(H,53,62)(H,54,63)(H,56,66)(H,57,69)(H,58,68)(H,59,67)(H,60,65)(H,70,71)(H4,48,49,50)/t28-,29-,31-,32-,33-,36+,37-,38-/m0/s1 |

InChI Key |

UCSHFBQCLZMAJY-QFMFBHDYSA-N |

SMILES |

CC(C)CC1C(=O)NC(C(=O)NC2CC3=C(NC4=C3C=CC(=C4)C(C(C(=O)N1)NC(=O)C5CCC(=O)N5)C(C)C)N6C=C(CC(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CC3=C(NC4=C3C=CC(=C4)[C@H]([C@@H](C(=O)N1)NC(=O)[C@@H]5CCC(=O)N5)C(C)C)N6C=C(C[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC2CC3=C(NC4=C3C=CC(=C4)C(C(C(=O)N1)NC(=O)C5CCC(=O)N5)C(C)C)N6C=C(CC(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Moroidin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

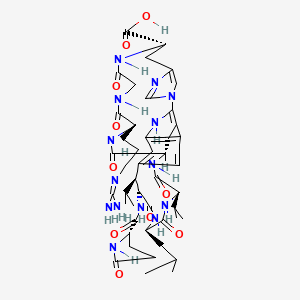

Moroidin, a bicyclic octapeptide first identified as the pain-inducing agent in the Australian stinging tree Dendrocnide moroides, has emerged as a potent antimitotic agent with significant potential in cancer therapy.[1][2] Its complex chemical structure, characterized by a unique tryptophan-histidine linkage, posed considerable challenges to its initial characterization and subsequent synthesis.[3] This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction from its natural source, as well as modern biosynthetic approaches. Furthermore, this document presents key quantitative data, including NMR and mass spectrometry, and elucidates the molecular mechanisms underlying its biological activity, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Biological Activity

Dendrocnide moroides, a member of the nettle family Urticaceae, is infamous for its intensely painful sting that can persist for days or even weeks.[4] Initial investigations into the plant's toxicity led to the isolation of this compound as one of the potential causative agents of this prolonged pain.[5] However, subsequent research revealed that while this compound contributes to the plant's noxious effects, the primary pain-inducing components are a family of neurotoxic peptides now known as gympietides.

The scientific interest in this compound was reignited by the discovery of its potent antimitotic properties. It was found to be a strong inhibitor of tubulin polymerization, a critical process for cell division.[6] This activity positions this compound as a promising lead compound for the development of novel anticancer drugs, functioning similarly to established tubulin-targeting agents like vincristine (B1662923) and paclitaxel.

Isolation from Dendrocnide moroides

The isolation of this compound from its natural source is a multi-step process that requires careful handling of the plant material due to its toxicity. The following protocol is a synthesized methodology based on established principles of natural product extraction and purification for cyclic peptides.[7][8]

Experimental Protocol: Extraction and Purification

2.1.1. Plant Material Collection and Preparation: Fresh leaves of Dendrocnide moroides are carefully collected and immediately flash-frozen in liquid nitrogen to preserve the chemical integrity of the constituents. The frozen leaves are then lyophilized to remove water content. The dried leaves are ground into a fine powder using a blender or a mill.

2.1.2. Extraction: The powdered leaf material is subjected to maceration with an acidic solvent to facilitate the extraction of the peptide.

-

Solvent: 10% Acetic Acid in deionized water.

-

Procedure:

-

Suspend the powdered plant material in the extraction solvent at a ratio of 1:10 (w/v).

-

Stir the mixture vigorously at room temperature for 24 hours.

-

Filter the mixture through cheesecloth to remove the bulk plant debris.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes to pellet any remaining fine particles.

-

Collect the supernatant containing the crude extract.

-

2.1.3. Solid-Phase Extraction (SPE) for Initial Fractionation: The crude extract is subjected to solid-phase extraction to separate compounds based on their polarity. A C18 reversed-phase SPE cartridge is typically used.

-

Procedure:

-

Condition the C18 cartridge with methanol (B129727) followed by deionized water.

-

Load the crude extract onto the cartridge.

-

Wash the cartridge with deionized water to remove highly polar impurities.

-

Elute the peptide fraction with a stepwise gradient of acetonitrile (B52724) in water (e.g., 20%, 40%, 60%, 80% acetonitrile). This compound is expected to elute in the more organic fractions.

-

2.1.4. High-Performance Liquid Chromatography (HPLC) Purification: The fractions containing this compound, as identified by a preliminary bioassay (e.g., a tubulin polymerization inhibition assay) or LC-MS analysis, are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10][11]

-

Column: A semi-preparative or preparative C18 column.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from 20% to 60% Solvent B over 40 minutes is a typical starting point, which may require optimization.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Procedure:

-

Inject the enriched fraction onto the HPLC column.

-

Collect fractions corresponding to the major peaks.

-

Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.

-

Pool the pure fractions containing this compound and lyophilize to obtain the final product as a white powder.

-

Structural Elucidation

The intricate bicyclic structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[12]

Mass Spectrometry Data

High-resolution mass spectrometry is employed to determine the exact mass of this compound and to aid in its structural elucidation through fragmentation analysis.

| Ion Type | m/z Value | Technique |

| [M+H]⁺ | 987.52 | ESI-MS |

| [M+2H]²⁺ | 494.26 | ESI-MS |

Table 1: Mass Spectrometry Data for this compound.

NMR Spectroscopy Data

¹H and ¹³C NMR spectroscopy are fundamental for determining the connectivity of atoms and the stereochemistry of this compound. The following tables summarize the revised chemical shift assignments for this compound in DMSO-d₆.

¹H NMR Chemical Shifts (ppm)

| Residue | α-H | β-H | γ-H | Other |

| Pyr | 4.15 | 2.10, 2.35 | 2.25 | - |

| Leu | 4.50 | 1.65 | 1.50 | δ-CH₃: 0.85, 0.90 |

| Val | 4.20 | 2.05 | - | γ-CH₃: 0.95, 1.00 |

| Gly | 3.80, 3.90 | - | - | - |

| Trp | 4.60 | 3.10, 3.25 | - | Indole Protons |

| Arg | 4.30 | 1.70, 1.85 | 1.55 | δ-CH₂: 3.15 |

| Pro | 4.25 | 1.90, 2.20 | 1.80 | δ-CH₂: 3.50, 3.65 |

| His | 4.70 | 3.05, 3.15 | - | Imidazole Protons |

Table 2: ¹H NMR Chemical Shift Assignments for this compound in DMSO-d₆.

¹³C NMR Chemical Shifts (ppm)

| Residue | α-C | β-C | γ-C | Other |

| Pyr | 59.5 | 29.0 | 25.0 | C=O: 175.0 |

| Leu | 52.0 | 40.0 | 24.5 | δ-C: 22.0, 23.0 |

| Val | 58.0 | 30.0 | - | γ-C: 19.0, 19.5 |

| Gly | 43.0 | - | - | - |

| Trp | 54.0 | 27.5 | - | Indole Carbons |

| Arg | 53.0 | 28.0 | 24.0 | δ-C: 41.0, C=N: 157.0 |

| Pro | 60.0 | 29.5 | 25.0 | δ-C: 47.0 |

| His | 53.5 | 28.5 | - | Imidazole Carbons |

Table 3: ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆.

Biosynthesis and Heterologous Production

The low yield of this compound from its natural source and the complexity of its chemical synthesis have driven research into its biosynthesis. It has been discovered that this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[13] The key enzyme in its biosynthesis is a BURP-domain peptide cyclase, which catalyzes the formation of the characteristic bicyclic structure from a linear precursor peptide.[14]

This understanding has paved the way for the heterologous production of this compound and its analogs in more amenable hosts, such as the tobacco plant Nicotiana benthamiana.

Experimental Workflow: Heterologous Production in Nicotiana benthamiana

-

Gene Synthesis and Vector Construction: The gene encoding the this compound precursor peptide, including the core peptide sequence and the BURP domain, is synthesized and cloned into a plant expression vector.

-

Agrobacterium Transformation: The expression vector is introduced into Agrobacterium tumefaciens.

-

Agroinfiltration: A suspension of the transformed Agrobacterium is infiltrated into the leaves of N. benthamiana plants.

-

Transient Expression: The plant's cellular machinery transcribes and translates the precursor peptide gene.

-

Post-Translational Modification: The endogenous plant enzymes, along with the catalytic BURP domain, process the precursor peptide to form the mature, bicyclic this compound.

-

Extraction and Purification: After a period of incubation (typically 5-7 days), the infiltrated leaves are harvested, and the heterologously produced this compound is extracted and purified using methods similar to those described for the native plant material.

Mechanism of Action: Tubulin Inhibition and Apoptosis Induction

This compound exerts its cytotoxic effects primarily through the disruption of microtubule dynamics.[2] It binds to β-tubulin, at a site that appears to be distinct from the colchicine (B1669291) and vinblastine (B1199706) binding sites, and inhibits its polymerization into microtubules.[15][16] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.

The apoptotic signaling cascade initiated by this compound primarily involves the intrinsic mitochondrial pathway.[2]

Conclusion

This compound represents a fascinating natural product with a dual identity as a component of a potent plant toxin and a promising anticancer agent. The elucidation of its complex structure and biosynthetic pathway has opened new avenues for its production and the generation of novel analogs with potentially improved therapeutic properties. The detailed methodologies and data presented in this guide are intended to facilitate further research into this remarkable molecule and accelerate its journey from a natural curiosity to a potential life-saving therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a Cyclopeptide from the Seeds of Celosia cristata That Induces Apoptosis in A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Team Biosynthesizes Anticancer Compound Found in Australian Stinging Tree | Technology Networks [technologynetworks.com]

- 4. Dendrocnide moroides - Wikipedia [en.wikipedia.org]

- 5. sciencealert.com [sciencealert.com]

- 6. researchgate.net [researchgate.net]

- 7. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]

- 8. hplc.eu [hplc.eu]

- 9. protocols.io [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gene-Guided Discovery and Ribosomal Biosynthesis of this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Moroidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moroidin, a bicyclic octapeptide first isolated from the Australian stinging tree Dendrocnide moroides and later from the seeds of Celosia argentea, has garnered significant attention in the scientific community.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key biological activities of this compound. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The document details the unique structural features of this compound, including its unusual amino acid cross-linkages, and presents a summary of its physicochemical and spectroscopic properties. Furthermore, detailed experimental protocols for its isolation, purification, and for assessing its primary biological activity—the inhibition of tubulin polymerization—are provided. Finally, the guide visualizes the key signaling pathways affected by this compound, offering insights into its mechanism of action as a potential anti-cancer agent.

Chemical Structure and Stereochemistry

This compound is a unique bicyclic octapeptide characterized by two key macrocyclic linkages that create its rigid and complex three-dimensional structure.[3] The peptide sequence and its intricate cross-links were elucidated through a combination of spectroscopic techniques, chemical degradation, and ultimately confirmed by X-ray crystallography.[1][4]

The primary structure of this compound consists of eight amino acid residues. A defining feature is the presence of two unusual covalent cross-links:

-

A carbon-carbon (C-C) bond between the β-carbon of a leucine (B10760876) (Leu) residue at position 2 and the C6 position of the indole (B1671886) ring of a tryptophan (Trp) residue at position 5.

-

A carbon-nitrogen (C-N) bond between the C2 position of the same tryptophan indole ring and the N-1 of the imidazole (B134444) ring of a histidine (His) residue at the C-terminus.[3]

These cross-linkages form the two rings of the bicyclic structure, which is a hallmark of this compound and its related compounds, the celogentins.[1] The N-terminus of the peptide is a pyroglutamate (B8496135) (pGlu) residue.

The absolute stereochemistry of the amino acid residues and the chiral centers formed by the cross-linkages have been determined through extensive spectroscopic analysis and molecular modeling.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₇H₆₆N₁₄O₁₀ | [5] |

| Molecular Weight | 987.1 g/mol | [5] |

| Exact Mass | 986.50863436 Da | [5] |

| XLogP3-AA | 0.4 | [5] |

| Hydrogen Bond Donor Count | 13 | [5] |

| Hydrogen Bond Acceptor Count | 15 | [5] |

| Rotatable Bond Count | 9 | [5] |

| Tautomer Count | 58 | [5] |

| Monoisotopic Mass | 986.50863436 Da | [5] |

Spectroscopic Data

The structural elucidation of this compound has been heavily reliant on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

A revised and complete assignment of the ¹H and ¹³C NMR data for this compound was published by Zhang et al. in 2022, providing a crucial reference for the identification and characterization of this complex molecule.[6]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | Amino Acid | δC (ppm) | δH (ppm) (J in Hz) |

| pGlu-1 | |||

| α | 59.8 | 4.15 (m) | |

| β | 25.5 | 2.10 (m), 1.95 (m) | |

| γ | 29.7 | 2.25 (m) | |

| C=O | 177.5 | ||

| Leu-2 | |||

| α | 54.2 | 4.50 (dd, 9.0, 4.5) | |

| β | 40.1 | 2.85 (m) | |

| γ | 24.8 | 1.60 (m) | |

| δ1 | 23.5 | 0.95 (d, 6.5) | |

| δ2 | 21.8 | 0.85 (d, 6.5) | |

| C=O | 172.1 | ||

| Val-3 | |||

| α | 60.3 | 4.20 (t, 8.0) | |

| β | 30.5 | 2.05 (m) | |

| γ1 | 19.8 | 0.90 (d, 7.0) | |

| γ2 | 18.5 | 0.80 (d, 7.0) | |

| C=O | 171.5 | ||

| Gly-4 | |||

| α | 43.1 | 3.80 (dd, 16.0, 6.0), 3.60 (dd, 16.0, 6.0) | |

| C=O | 169.8 | ||

| Trp-5 | |||

| α | 55.1 | 4.65 (m) | |

| β | 28.2 | 3.20 (dd, 15.0, 5.0), 3.05 (dd, 15.0, 8.0) | |

| C-2 | 136.5 | ||

| C-3 | 109.1 | ||

| C-3a | 127.8 | ||

| C-4 | 118.8 | 7.30 (d, 8.0) | |

| C-5 | 111.5 | 6.95 (d, 8.0) | |

| C-6 | 121.2 | ||

| C-7 | 124.5 | 7.50 (s) | |

| C-7a | 136.1 | ||

| C=O | 172.5 | ||

| Arg-6 | |||

| α | 53.5 | 4.30 (m) | |

| β | 28.9 | 1.80 (m), 1.65 (m) | |

| γ | 25.1 | 1.50 (m) | |

| δ | 40.8 | 3.10 (m) | |

| C=N | 157.2 | ||

| C=O | 172.8 | ||

| Val-7 | |||

| α | 60.1 | 4.10 (t, 8.0) | |

| β | 30.7 | 2.15 (m) | |

| γ1 | 19.5 | 0.92 (d, 7.0) | |

| γ2 | 18.8 | 0.88 (d, 7.0) | |

| C=O | 171.9 | ||

| His-8 | |||

| α | 53.9 | 4.75 (m) | |

| β | 28.5 | 3.15 (m) | |

| C-2' | 135.5 | 8.10 (s) | |

| C-4' | 117.2 | 7.05 (s) | |

| C-5' | 130.1 | ||

| C=O | 173.2 |

Note: Data adapted from Zhang et al., 2022. Chemical shifts are reported in ppm relative to the solvent signal.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition and confirming the molecular weight of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass Analyzer | Precursor Ion | m/z | Source |

| ESI+ | Orbitrap | [M+2H]²⁺ | 494.2634 | [5] |

| ESI+ | Orbitrap | [M+H]⁺ | 987.5159 | Calculated |

X-ray Crystallography

Experimental Protocols

Isolation and Purification of this compound from Celosia argentea Seeds

The following protocol outlines a general procedure for the isolation and purification of this compound from the seeds of Celosia argentea.

-

Extraction:

-

Grind the dried seeds of Celosia argentea into a coarse powder.

-

Macerate the powdered seeds with 70% ethanol at room temperature for 24-48 hours.

-

Filter the extract and repeat the extraction process on the residue two more times.

-

Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is typically enriched in the n-butanol fraction.

-

-

Column Chromatography:

-

Subject the n-butanol fraction to silica gel column chromatography, eluting with a gradient of chloroform-methanol or a similar solvent system.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

-

Further purify the this compound-rich fractions using Sephadex LH-20 column chromatography with methanol (B129727) as the eluent to remove smaller impurities.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The final purification is achieved by preparative or semi-preparative RP-HPLC on a C18 column.

-

A typical mobile phase consists of a gradient of water (containing 0.1% trifluoroacetic acid) and acetonitrile (B52724) (containing 0.1% trifluoroacetic acid).

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm) and collect the peak corresponding to this compound.

-

Lyophilize the pure fractions to obtain this compound as a white powder.

-

Tubulin Polymerization Inhibition Assay

The primary mechanism of this compound's cytotoxic activity is the inhibition of tubulin polymerization. The following is a standard protocol to assess this activity in vitro.

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

-

Prepare a stock solution of GTP in the same buffer.

-

Prepare serial dilutions of this compound and control compounds (e.g., colchicine (B1669291) as a positive control, DMSO as a vehicle control) in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the this compound dilutions and controls.

-

To initiate the reaction, add the tubulin solution containing GTP to each well. The final concentration of tubulin is typically in the range of 1-3 mg/mL.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the scattering of light by the forming microtubules.

-

Plot the absorbance versus time to obtain polymerization curves.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable model.

-

Biological Activity and Signaling Pathways

This compound exhibits potent antimitotic activity by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.[1][4] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, making this compound a promising candidate for cancer chemotherapy.[6]

G2/M Phase Cell Cycle Arrest

By disrupting the formation of the mitotic spindle, this compound activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase. This prevents the cell from proceeding into anaphase and completing cell division.

Induction of Apoptosis via the Intrinsic Pathway

Prolonged arrest in mitosis can trigger the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. This process is regulated by the Bcl-2 family of proteins. This compound treatment has been shown to modulate the expression of these proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in programmed cell death.[6][8]

References

- 1. Tubulin Polymerization Assay [bio-protocol.org]

- 2. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. A BAX/BAK and cyclophilin D-independent intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C47H66N14O10 | CID 23247762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aberrant activation of cyclin A-CDK induces G2/M-phase checkpoint in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Unraveling the Biological Activity of Moroidin: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – Moroidin, a bicyclic octapeptide first identified in the Australian stinging tree Dendrocnide moroides, is gaining significant attention within the scientific community for its potent biological activities.[1][2][3] This technical guide provides an in-depth overview of the core biological functions of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways and workflows.

Core Biological Activity: Inhibition of Tubulin Polymerization

The primary mechanism of action for this compound's biological activity is its potent inhibition of tubulin polymerization.[2][4] Tubulin proteins are the fundamental building blocks of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell structure maintenance, and intracellular transport.[5] By disrupting the dynamic assembly of microtubules, this compound effectively halts cell division, leading to cell cycle arrest and subsequent apoptosis, making it a promising candidate for anti-cancer therapies.[1][6][7]

Molecular docking studies have suggested that this compound binds to the vinca (B1221190) alkaloid binding site on β-tubulin.[7][8] This interaction prevents the tubulin dimers from assembling into protofilaments and subsequently into microtubules.

Quantitative Bioactivity Data

The inhibitory effect of this compound and its structural analog, celogentin C, on tubulin polymerization and their cytotoxic effects on various cancer cell lines have been quantified in several studies.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| This compound | Tubulin Polymerization Inhibition | - | 3.0 | [8][9] |

| This compound | Cytotoxicity (MTT Assay) | A549 (Lung) | Not explicitly stated, but showed cytotoxic effects | [7][8] |

| This compound | Cytotoxicity (MTT Assay) | H1299 (Lung) | 8.3 ± 0.7 | [8] |

| This compound | Cytotoxicity (MTT Assay) | U87 (Glioblastoma) | 9.6 ± 1.8 | [8] |

| This compound | Cytotoxicity (MTT Assay) | U251 (Glioblastoma) | 5.2 ± 0.8 | [8] |

| This compound | Cytotoxicity (MTT Assay) | HCT116 (Colon) | 9.9 ± 1.7 | [8] |

| Celogentin C | Tubulin Polymerization Inhibition | - | 0.8 | [10] |

| Celogentin C | Cytotoxicity | Lung Adenocarcinoma | Specific cytotoxicity reported | [3] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's biological activity.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) or fluorescence. Inhibitors of polymerization will reduce the rate and extent of this increase.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9) on ice.

-

Prepare a polymerization buffer containing GTP (1 mM) and a fluorescent reporter (e.g., DAPI) or monitor absorbance at 340 nm.

-

Prepare stock solutions of this compound and control compounds (e.g., colchicine (B1669291) as a known inhibitor, paclitaxel (B517696) as a stabilizer) in an appropriate solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound (this compound) at various concentrations.

-

Initiate polymerization by adding the cold tubulin solution to the wells.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm or fluorescence (e.g., excitation at 360 nm and emission at 450 nm) at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).

-

-

Data Analysis:

-

Plot the absorbance or fluorescence intensity against time to generate polymerization curves.

-

Calculate the rate of polymerization and the maximum polymer mass.

-

Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the compound concentration.

-

In Vitro Tubulin Polymerization Assay Workflow.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent controls.

-

-

MTT Incubation:

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

Cell Cycle Analysis via Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Principle: The DNA content of cells is stained with a fluorescent dye (e.g., Propidium Iodide - PI), and the fluorescence intensity is measured by a flow cytometer. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.

Methodology:

-

Cell Treatment and Harvesting:

-

Treat cells with this compound for a specific time.

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Fix the cells in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA). Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.

-

-

Data Analysis:

-

Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay

Apoptosis, or programmed cell death, can be assessed through various methods, including Annexin V staining and Western blotting for caspase cleavage.

3.4.1. Annexin V Staining by Flow Cytometry

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium Iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Methodology:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.

-

Staining: Resuspend cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

3.4.2. Western Blot for Caspase Cleavage

Principle: Caspases are a family of proteases that are activated during apoptosis. The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) involves their cleavage into smaller, active subunits. Western blotting can detect the presence of these cleaved fragments.

Methodology:

-

Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for cleaved caspases (e.g., cleaved caspase-3, cleaved PARP - a substrate of caspase-3).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Analyze the resulting bands to determine the levels of cleaved caspases.

Signaling Pathways and Downstream Effects

The inhibition of tubulin polymerization by this compound triggers a cascade of downstream signaling events, ultimately leading to cell death.

Signaling Pathway of this compound-Induced Cell Death.

Inhibition of tubulin polymerization directly leads to the disruption of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[7] Prolonged G2/M arrest can trigger the intrinsic apoptotic pathway, characterized by the activation of caspases, such as caspase-9 and the executioner caspase-3.

Recent studies have also implicated the ERK/β-catenin signaling pathway in the mechanism of this compound's action, particularly in glioblastoma cells. This compound was found to inhibit the epithelial-mesenchymal transition (EMT) by downregulating this pathway, thereby suppressing cell migration and invasion.

Future Directions and Therapeutic Potential

This compound's potent anti-mitotic activity and its ability to induce apoptosis in cancer cells highlight its significant potential as a lead compound for the development of novel chemotherapeutic agents.[1][6] Its unique bicyclic structure presents both challenges and opportunities for synthetic chemists to create analogs with improved efficacy and reduced toxicity.[1] Further research is warranted to fully elucidate the downstream signaling pathways affected by this compound in various cancer types and to explore its potential in combination therapies. The development of efficient synthetic or biosynthetic production methods will be crucial for advancing this compound-based drug discovery efforts.[1][11]

References

- 1. researchgate.net [researchgate.net]

- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]

- 3. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. This compound, a Cyclopeptide from the Seeds of Celosia cristata That Induces Apoptosis in A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Total Synthesis of the Antimitotic Bicyclic Peptide Celogentin C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unraveling the Molecular Basis of Pain: A Technical Guide to the Neurotoxic Peptides of Dendrocnide moroides

An in-depth examination of the primary pain-inducing agents from the Australian stinging tree, their novel mechanism of action on sensory neurons, and the distinct biological role of the historically implicated compound, moroidin.

Executive Summary

The excruciating and persistent pain inflicted by the Australian stinging tree, Dendrocnide moroides, has long been a subject of both fearful anecdotes and scientific inquiry. Historically, the bicyclic peptide this compound was considered the primary causative agent. However, recent advancements in analytical and pharmacological techniques have revealed a new class of neurotoxins, the gympietides , as the true culprits behind the intense and long-lasting nociception. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of these compounds, with a primary focus on the gympietides' role in pain induction. It also delineates the distinct biological activity of this compound as a potent inhibitor of tubulin polymerization, a property that has garnered interest in cancer research. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular pathways, experimental protocols, and quantitative data that underpin our current knowledge.

The True Agent of Pain: From this compound to Gympietides

Initial investigations into the venom of Dendrocnide moroides identified this compound as a potential pain-inducing compound. However, subsequent experiments involving the injection of purified this compound failed to replicate the severe and prolonged pain characteristic of a sting from the plant.[1] This led researchers to explore other components of the trichome fluid.

In 2020, a groundbreaking study identified a family of disulfide-rich peptides, named gympietides , as the principal toxins responsible for the plant's notorious sting.[2][3] These miniproteins, with a mass of approximately 4 kDa, possess a complex, knot-like three-dimensional structure stabilized by disulfide bonds, known as an inhibitor cystine knot (ICK) motif.[2][4] This structural feature, also found in toxins from venomous creatures like spiders and cone snails, confers high stability to the gympietides, which is a key factor in the long-lasting nature of the pain they induce.[2][3][5]

The Gympietide Mechanism of Action in Pain Induction

The gympietides elicit a profound and persistent pain response by directly targeting and modulating the function of voltage-gated sodium channels (NaV) in sensory neurons, also known as nociceptors.[3][6][7]

A Novel Pain Pathway: The Role of TMEM233

Recent research has unveiled a novel and unexpected component of the gympietide mechanism of action: the requirement of a partner protein, TMEM233 .[1][6][7][8][9][10] TMEM233 is a transmembrane protein expressed in sensory neurons and is essential for the pharmacological activity of gympietides on NaV channels.[1][6][7][8][9][10] This finding was significant as it identified the first known toxin that requires an accessory protein to modulate sodium channels, thereby revealing a new pain pathway.[11]

Modulation of Voltage-Gated Sodium Channels (NaV1.7)

The primary molecular target of the gympietide-TMEM233 complex is the voltage-gated sodium channel NaV1.7 .[1][6][7][8][9][10] This channel is a critical regulator of neuronal excitability and is predominantly expressed in peripheral nociceptors, playing a key role in pain signaling.[12][13]

The gympietides act by profoundly slowing the inactivation of the NaV1.7 channel.[2] In a resting state, these channels are closed. Upon stimulation, they open, allowing an influx of sodium ions that depolarizes the neuron and generates an action potential (a pain signal). Immediately after opening, the channel enters an inactivated state, which prevents further ion flow and terminates the signal. The gympietides interfere with this inactivation process, causing the channel to remain open for an extended period.[2][3] This leads to a sustained influx of sodium ions, causing the nociceptors to fire repeatedly and resulting in a prolonged and intense sensation of pain.[2]

The following diagram illustrates the proposed signaling pathway for gympietide-induced pain:

Quantitative Data on Gympietide and this compound Activity

The following tables summarize the available quantitative data on the biological activities of gympietides and this compound.

Table 1: In Vivo Effects of Gympietides

| Compound | Assay | Species | Dose | Effect | Reference |

| Synthetic ExTxA | Nocifensive Behavior | Mouse | 0.1 - 1.2 pmol | Dose-dependent increase in flinching and licking | [2] |

| Synthetic MoTxA | Nocifensive Behavior | Mouse | 0.1 - 1.2 pmol | More potent than ExTxA in inducing nocifensive behaviors | [2] |

| Synthetic ExTxA | Local Hyperemia | Mouse | 1.2 pmol | Significant increase in paw temperature | [4] |

Table 2: Anti-proliferative and Tubulin Polymerization Inhibition Activity of this compound

| Compound | Assay | Cell Line/Target | IC50 | Reference |

| This compound | Tubulin Polymerization Inhibition | Purified tubulin | 3.0 µM | [5] |

| This compound | Cytotoxicity | A549 (Lung Cancer) | Not specified, but cytotoxic effects observed | [14] |

| This compound Analog | Cytotoxicity | Cancer cell line | 2.2 µM | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of gympietides and this compound.

Isolation and Identification of Gympietides

The initial discovery of gympietides involved a multi-step process to isolate and characterize the active components from Dendrocnide excelsa trichomes.

Protocol Outline:

-

Trichome Extraction: Stinging hairs (trichomes) are carefully collected from the leaves and stems of Dendrocnide species.

-

HPLC Fractionation: The crude trichome extract is subjected to reverse-phase high-performance liquid chromatography (HPLC) to separate the complex mixture into individual fractions.[2]

-

In Vivo Bioassay: Each fraction is tested for its ability to induce pain-like behaviors (e.g., flinching, licking) following injection into the paw of a laboratory animal (e.g., mouse).[4]

-

Mass Spectrometry: The fractions that elicit a significant pain response are analyzed by mass spectrometry (e.g., MALDI-MS) to determine the molecular weights of the components and to obtain partial amino acid sequence information (sequence tags).[2]

-

Transcriptome Analysis: RNA is extracted from the trichomes and sequenced to generate a transcriptome database. This database is then searched using the sequence tags obtained from mass spectrometry to identify the full-length precursor proteins of the gympietides.[2]

Electrophysiological Analysis of Gympietide Activity

Whole-cell patch-clamp electrophysiology is the gold-standard technique for studying the effects of ion channel modulators like gympietides on neuronal activity.

Protocol Outline:

-

Cell Preparation: Primary sensory neurons are isolated from dorsal root ganglia (DRG) of rodents, or a cell line heterologously expressing NaV1.7 and TMEM233 is used.

-

Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance "giga-seal" with the membrane of a single neuron. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the resulting ion currents.[15][16][17]

-

Voltage Protocol: A series of voltage steps are applied to the cell to elicit the opening and inactivation of voltage-gated sodium channels.

-

Gympietide Application: A solution containing a known concentration of synthetic gympietide is perfused over the cell.

-

Data Acquisition and Analysis: The sodium currents are recorded before and after the application of the gympietide. The changes in current amplitude, and the kinetics of activation and inactivation are analyzed to determine the effect of the peptide on channel function.[2]

In Vivo Models of Pain

Animal models are essential for assessing the overall pain-inducing effects of the gympietides and for testing potential analgesics.

Commonly Used Models:

-

Intraplantar Injection Model: A small volume of a gympietide solution is injected into the hind paw of a rodent. The subsequent pain-like behaviors, such as the time spent licking or flinching the injected paw, are quantified.[18][19]

-

Thermal and Mechanical Hyperalgesia Models: These models assess changes in sensitivity to heat or mechanical stimuli after the administration of a pain-inducing substance. For example, the Hargreaves test measures the latency to withdraw from a radiant heat source, while von Frey filaments are used to assess the threshold for withdrawal from a mechanical stimulus.[18]

Calcium Imaging of Nociceptor Activation

Calcium imaging is a powerful technique to visualize the activity of large populations of neurons simultaneously.

Protocol Outline:

-

Preparation: Sensory neurons in a culture dish or in an anesthetized animal are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2) or express a genetically encoded calcium indicator (e.g., GCaMP).[20][21][22]

-

Stimulation: A solution containing gympietides is applied to the neurons.

-

Image Acquisition: A fluorescence microscope is used to capture images of the neurons over time. An increase in intracellular calcium, which occurs upon neuronal activation, leads to an increase in fluorescence intensity.[20][21][22][23]

-

Data Analysis: The changes in fluorescence intensity of individual neurons are measured and analyzed to determine which cells were activated by the gympietide and the magnitude of their response.[20][21][22]

This compound: A Distinct Biological Profile

While the focus of pain induction has shifted to the gympietides, this compound remains a molecule of significant biological interest due to its potent anti-mitotic properties.

Mechanism of Action as a Tubulin Polymerization Inhibitor

This compound exerts its cytotoxic effects by inhibiting the polymerization of tubulin.[5][14][24] Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and are crucial for cell division (mitosis). By binding to tubulin, this compound prevents the formation of microtubules, thereby arresting the cell cycle in the G2/M phase and inducing apoptosis (programmed cell death).[14][25][26][27][28] This mechanism is shared by several clinically used chemotherapy drugs, such as vinca (B1221190) alkaloids and taxanes.[24]

The following diagram illustrates the mechanism of this compound as a tubulin polymerization inhibitor:

Conclusion and Future Directions

The identification of gympietides and their unique mechanism of action involving the accessory protein TMEM233 has significantly advanced our understanding of pain induction by Dendrocnide moroides. This discovery has not only solved a long-standing mystery but has also unveiled a novel pain pathway that could serve as a target for the development of new analgesic drugs. The high stability of the gympietide scaffold also presents an interesting framework for the design of long-acting therapeutics.

Further research is warranted to fully elucidate the structure of the gympietide-TMEM233-NaV1.7 complex, which will be crucial for understanding the precise molecular interactions and for the rational design of inhibitors. Moreover, a more detailed investigation into the structure-activity relationships of different gympietide variants could provide insights into optimizing their potency and selectivity.

Concurrently, the distinct biological activity of this compound as a tubulin polymerization inhibitor highlights the rich chemical diversity of Dendrocnide moroides and its potential as a source of novel therapeutic leads for oncology. The continued exploration of the complex venom of this remarkable plant promises to yield further valuable insights into both pain pathophysiology and cancer biology.

References

- 1. Pain-causing stinging nettle toxins target TMEM233 to modulate NaV1.7 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurotoxic peptides from the venom of the giant Australian stinging tree - PMC [pmc.ncbi.nlm.nih.gov]

- 3. the-gist.org [the-gist.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pain-causing stinging nettle toxins target TMEM233 to modulate NaV1.7 function - UCL Discovery [discovery.ucl.ac.uk]

- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. sophion.com [sophion.com]

- 10. [PDF] Pain-causing stinging nettle toxins target TMEM233 to modulate NaV1.7 function | Semantic Scholar [semanticscholar.org]

- 11. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]

- 12. Morusin shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a Cyclopeptide from the Seeds of Celosia cristata That Induces Apoptosis in A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 17. Patch Clamp Protocol [labome.com]

- 18. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rodent Pain Models - Creative Biolabs [creative-biolabs.com]

- 20. Calcium imaging for analgesic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Calcium imaging for analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cell type-specific calcium imaging of central sensitization in mouse dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Researchers Synthesize Anticancer Compound this compound | BenchChem [benchchem.com]

- 25. mdpi.com [mdpi.com]

- 26. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. mdpi.com [mdpi.com]

Moroidin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moroidin, a bicyclic octapeptide with potent antimitotic properties, has garnered significant interest within the scientific community for its potential as a novel anticancer therapeutic. This technical guide provides a comprehensive overview of the natural sources, distribution, and biological activity of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this unique natural product. The document details the primary plant sources of this compound, presents available quantitative data on its abundance, and outlines experimental protocols for its extraction, purification, and biological characterization. Furthermore, it explores the molecular mechanism of action of this compound, focusing on its interaction with tubulin, and provides data on its cytotoxicity against various cancer cell lines.

Natural Sources and Distribution

This compound is a naturally occurring bicyclic peptide found predominantly in two plant species: the Australian stinging tree, Dendrocnide moroides, and plants of the Celosia genus.[1][2]

Dendrocnide moroides

Dendrocnide moroides, a member of the Urticaceae family, is infamous for its intensely painful sting, a significant portion of which is attributed to the presence of this compound in its trichomes (stinging hairs).[3] The plant is found in the rainforests of eastern Australia.[2] While it is a known source of this compound, the isolation of the compound from this plant is challenging due to the hazardous nature of the plant material and reportedly low yields.[2][4]

Celosia Species

This compound and its structural analogs, the celogentins, have also been isolated from the seeds of Celosia argentea and Celosia cristata (Amaranthaceae family).[5][6] These plants are more accessible and safer to handle than D. moroides, making them a more practical source for the natural extraction of this compound. However, even from these sources, the isolation yields are generally low, which has been a significant bottleneck in the research and development of this compound-based therapeutics.[4] The yield of celogentins A, B, and C from the seeds of Celosia argentea has been reported to be in the range of 0.0001% to 0.0002%.[6]

Other Potential Sources

Recent advances in genomics and transcriptomics have enabled the identification of this compound precursor genes in a broader range of plant families. Mining of plant transcriptomes has revealed potential biosynthetic pathways for this compound-like compounds in species within the Celastraceae, Fabaceae, and Rosaceae families, indicating that the distribution of this class of peptides may be wider than initially thought.[4]

Quantitative Analysis and Yield

A significant challenge in the study of this compound is the low yield obtained from its natural sources. While precise, standardized quantitative data is scarce in the literature, the recurring theme is that of low abundance, which has historically hindered extensive biological and pharmacological investigations.[4][7]

Table 1: Reported Yields of this compound and Analogs from Natural Sources

| Compound | Plant Source | Plant Part | Reported Yield | Reference |

| Celogentin A | Celosia argentea | Seeds | 0.0002% | [6] |

| Celogentin B | Celosia argentea | Seeds | 0.0001% | [6] |

| Celogentin C | Celosia argentea | Seeds | Not specified | [6] |

The development of heterologous production systems, such as in transgenic tobacco plants, has shown promise for overcoming the supply issue. In one study, the production of this compound in transgenic tobacco was reported to be four to ten times higher than that obtained from the extraction of C. argentea flowers.[7] Furthermore, an in vitro reconstitution of the this compound biosynthesis pathway yielded approximately 5% of the this compound-like peptide after a three-day incubation period.[2]

Experimental Protocols

Extraction and Purification

The extraction and purification of this compound and its analogs from plant material typically involve a multi-step process combining solvent extraction with chromatographic techniques.

Protocol 1: General Extraction and Purification of Bicyclic Peptides from Plant Material

-

Extraction:

-

Air-dry and grind the plant material (e.g., seeds of Celosia argentea).

-

Perform an exhaustive extraction with methanol (B129727) at room temperature.[8]

-

Concentrate the methanolic extract under reduced pressure to yield a crude residue.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[8]

-

-

Chromatographic Purification:

-

Subject the desired fraction (typically the more polar fractions for peptides) to a series of chromatographic steps.

-

Macroporous Resin Chromatography: Utilize a macroporous resin column to achieve initial separation. Elute with a stepwise gradient of ethanol (B145695) in water.[9]

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target compounds using preparative reversed-phase HPLC (RP-HPLC).[10]

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

-

Detection: Monitor the elution profile using a UV detector, typically at wavelengths around 214 nm (for the peptide bond) and 280 nm (for aromatic residues like tryptophan).[11]

-

-

Collect fractions corresponding to the peaks of interest and confirm the presence of this compound or its analogs using analytical HPLC and mass spectrometry.

-

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in complex plant extracts.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

-

Sample Preparation:

-

Extract the plant material as described in the extraction protocol.

-

Perform a solid-phase extraction (SPE) clean-up of the extract to remove interfering substances.

-

Reconstitute the final extract in a solvent compatible with the LC-MS system.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient elution using water and acetonitrile, both typically containing 0.1% formic acid.

-

Flow Rate: Dependent on the column dimensions.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Select specific precursor-to-product ion transitions for this compound to ensure high selectivity and sensitivity.

-

-

-

Quantification:

-

Construct a calibration curve using a certified reference standard of this compound.

-

Spike samples with a stable isotope-labeled internal standard, if available, to correct for matrix effects and variations in instrument response.

-

Calculate the concentration of this compound in the samples by comparing the peak areas to the calibration curve.

-

Biological Activity and Mechanism of Action

The primary and most well-characterized biological activity of this compound is its ability to inhibit the polymerization of tubulin.[5] This antimitotic activity is the basis for its potential as an anticancer agent.

Inhibition of Tubulin Polymerization

This compound disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and the maintenance of cell shape.[12] By inhibiting tubulin polymerization, this compound arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis (programmed cell death).[13] The inhibitory activity of this compound on tubulin polymerization has been reported to be more potent than that of colchicine (B1669291), a well-known tubulin inhibitor.[13]

Protocol 3: In Vitro Tubulin Polymerization Assay

-

Reagents and Materials:

-

Tubulin polymerization assay kit (commercially available, e.g., from Cytoskeleton, Inc.).

-

Purified tubulin protein.

-

GTP solution.

-

Polymerization buffer.

-

Fluorescent reporter dye (e.g., DAPI).

-

This compound test solution at various concentrations.

-

Positive control (e.g., paclitaxel (B517696) for polymerization promotion, colchicine or vincristine (B1662923) for inhibition).

-

Negative control (vehicle, e.g., DMSO).

-

96-well microplate (black, for fluorescence).

-

Temperature-controlled fluorescence plate reader.

-

-

Procedure:

-

On ice, prepare the tubulin polymerization reaction mixture containing tubulin, GTP, and the fluorescent reporter in the polymerization buffer.

-

Add the this compound test solutions, positive and negative controls to the designated wells of the pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin mixture to each well.

-

Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

-

Monitor the increase in fluorescence over time at appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~450 nm emission for DAPI). The increase in fluorescence is proportional to the extent of tubulin polymerization.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of this compound and the controls.

-

Calculate the rate of polymerization and the maximum level of polymerization.

-

Determine the IC50 value for this compound's inhibition of tubulin polymerization by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Cytotoxicity Against Cancer Cell Lines

This compound and its analogs have demonstrated cytotoxic activity against a range of cancer cell lines. This activity is directly linked to their ability to inhibit tubulin polymerization.

Table 2: Cytotoxicity (IC50) of this compound and Analogs Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | A549 | Lung Carcinoma | Not specified | [14] |

| Celogentin C | - | - | Four times more potent than this compound | [6] |

Note: The available literature provides limited specific IC50 values for this compound itself against a broad panel of cell lines. More data is available for its analogs and for this compound-like compounds generated through biosynthesis.

Biosynthesis of this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[4] Its unique bicyclic structure is formed through a complex biosynthetic pathway involving a key enzyme known as a BURP-domain cyclase.[15]

The biosynthesis begins with the ribosomal synthesis of a precursor peptide. This precursor contains a leader peptide, which guides the subsequent modifications, and one or more core peptide sequences that will ultimately become the mature this compound. The BURP-domain, which can be part of the same precursor polypeptide (fused) or a separate enzyme (split), then catalyzes the crucial cyclization reactions in a copper-dependent manner.[15][16] This involves the formation of two unusual cross-links: a carbon-carbon bond between a leucine (B10760876) and a tryptophan residue, and a carbon-nitrogen bond between the same tryptophan and a histidine residue, creating the characteristic bicyclic structure.[2] Following cyclization, proteolytic cleavage removes the leader peptide, yielding the mature, biologically active this compound.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound represents a promising class of natural products with significant potential for the development of novel anticancer therapeutics. Its unique bicyclic structure and potent antimitotic activity through the inhibition of tubulin polymerization make it a compelling lead compound. However, the advancement of this compound from a laboratory curiosity to a clinical candidate has been hampered by its limited availability from natural sources. The recent elucidation of its biosynthetic pathway and the successful demonstration of its production in heterologous systems offer a viable solution to this supply problem. This technical guide has summarized the current knowledge on the natural sources, distribution, and biological activity of this compound, and has provided key experimental protocols to aid researchers in their future investigations of this fascinating molecule. Further research into optimizing its production, understanding its structure-activity relationships, and exploring its therapeutic potential in various cancer models is highly warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Researchers Synthesize Anticancer Compound this compound | BenchChem [benchchem.com]

- 3. Dendrocnide moroides - Wikipedia [en.wikipedia.org]

- 4. Gene-Guided Discovery and Ribosomal Biosynthesis of this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimitotic activity of this compound, a bicyclic peptide from the seeds of Celosia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 7. WO2023097301A2 - Ribosomal biosynthesis of this compound peptides in plants - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tarosdiscovery.com [tarosdiscovery.com]

- 12. Team Biosynthesizes Anticancer Compound Found in Australian Stinging Tree | Technology Networks [technologynetworks.com]

- 13. ijprajournal.com [ijprajournal.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Moroidin's role in plant defense mechanisms

An In-depth Technical Guide to Moroidin's Role in Plant Defense Mechanisms

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bicyclic octapeptide found within the stinging trichomes of plants such as Dendrocnide moroides (the Gympie-Gympie stinging tree) and in the seeds of Celosia argentea.[1][2] Historically, it was considered the primary causative agent of the excruciating and persistent pain inflicted by Dendrocnide stings. However, recent discoveries have identified a separate class of neurotoxic miniproteins, termed gympietides, as the principal pain-inducing compounds, acting as potent modulators of voltage-gated sodium channels.[1][3] This finding reframes the role of this compound within the plant's defensive arsenal. This guide provides a comprehensive overview of the current understanding of this compound, focusing on its structure, established biological activities, its revised, putative role in plant defense, its biosynthesis, and key experimental protocols for its study. While not the primary neurotoxin, this compound's potent antimitotic activity suggests a significant, likely secondary, role in plant defense through cytotoxicity and post-ingestive deterrence.[4][5]

The Chemical Defense Arsenal of Dendrocnide moroides

The defense mechanism of Dendrocnide moroides is a sophisticated venom delivery system. The plant's leaves and stems are covered in silicified trichomes that act as hypodermic needles, injecting a complex mixture of toxins upon contact.[1][6]

The Primary Pain-Inducing Agents: Gympietides

The intense, acute, and long-lasting pain from a Dendrocnide sting is now attributed primarily to a family of neurotoxic peptides called gympietides.[1][7] These ~4 kDa miniproteins possess a highly stable inhibitor cystine knot (ICK) scaffold, a structure remarkably convergent with toxins found in spider and cone snail venoms.[1][3] Gympietides exert their potent algesic (pain-causing) effects by delaying the inactivation of voltage-gated sodium channels in sensory neurons, leading to prolonged and intense pain signaling.[1][2]

This compound: A Cytotoxic Component of the Venom

This compound, a bicyclic octapeptide with a molecular weight of approximately 987 g/mol , was first isolated from D. moroides and initially believed to be the main toxin.[8][9] However, subsequent experiments showed that injection of purified this compound does not replicate the full severity and duration of the pain caused by the plant's sting.[10] While it does contribute to the overall toxic cocktail, its most potent and well-characterized biological activity is the inhibition of tubulin polymerization, which confers a strong antimitotic (cell division-inhibiting) effect.[11][12]

This compound's Putative Role in Plant Defense

Given that the primary pain-based defense is mediated by gympietides, this compound's role is likely secondary but still significant. Its contribution to defense is hypothesized to occur via two main mechanisms:

-

Enhancement of the Toxic Cocktail: this compound's presence adds to the chemical complexity of the venom. While not the primary neurotoxin, it is a biologically active compound that can contribute to the overall inflammatory and painful response.

-

Post-Ingestive Deterrence: The most compelling hypothesis for this compound's defensive role is as a post-ingestive deterrent. Its cytotoxic properties, derived from its ability to disrupt microtubule formation, would likely cause illness in any herbivore that consumes the plant tissue.[4][5] This would create a powerful learned aversion, a common strategy among plant chemical defenses.[9] Nocturnal beetles, possums, and red-legged pademelons have been observed to feed on Dendrocnide, suggesting some animals have evolved immunity to its toxins.[13] However, for non-adapted herbivores, the cytotoxic effects of this compound could be a powerful deterrent.

Quantitative Data: Biological Activity of this compound

This compound's bioactivity has been quantified primarily through its antimitotic and cytotoxic effects. The following table summarizes key findings from the literature.

| Biological Activity | Assay System | IC50 Value | Reference(s) |

| Tubulin Polymerization Inhibition | In vitro bovine brain tubulin | 3.0 µM | [7] |

| Cytotoxicity | A549 Human Lung Cancer Cells | 1.4 µM (this compound analog) | [3] |

| Cytotoxicity | H1437 Lung Adenocarcinoma Cells | 1.4 µM (this compound analog) | [7] |

| Comparative Activity | Tubulin Polymerization (Colchicine) | 10 µM | [7] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Molecular Mechanisms and Pathways

Mechanism of Action: Tubulin Polymerization Inhibition

This compound's cytotoxicity stems from its interaction with tubulin, the protein subunit of microtubules.[5][13] Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis) by forming the mitotic spindle that segregates chromosomes. By inhibiting the polymerization of tubulin into functional microtubules, this compound disrupts the formation of the mitotic spindle.[2][11] This arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[14][15]

References

- 1. Neurotoxic peptides from the venom of the giant Australian stinging tree - PMC [pmc.ncbi.nlm.nih.gov]

- 2. the-gist.org [the-gist.org]

- 3. Australian Stinging Trees Make Spider- and Cone Snail-Like Venom | Sci.News [sci.news]

- 4. Researchers biosynthesize anti-cancer compound found in venomous Australian tree - MIT Department of Biology [biology.mit.edu]

- 5. Researchers Synthesize Anticancer Compound this compound | BenchChem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Native stinging tree toxins match the pain of spiders and scorpions - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]

- 8. Gene-Guided Discovery and Ribosomal Biosynthesis of this compound Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plant defense against herbivores: chemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciencealert.com [sciencealert.com]

- 11. WO2023097301A2 - Ribosomal biosynthesis of this compound peptides in plants - Google Patents [patents.google.com]

- 12. Antimitotic activity of this compound, a bicyclic peptide from the seeds of Celosia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Plant defense against herbivory - Wikipedia [en.wikipedia.org]

Spectroscopic data and analysis of Moroidin

An In-depth Technical Guide to the Spectroscopic Data and Analysis of Moroidin

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the spectroscopic data, analysis, and biological context of this compound, a bicyclic octapeptide with significant antimitotic and potential anticancer properties.

Introduction

This compound is a potent natural toxin found in plants such as Dendrocnide moroides and Celosia argentea.[1] It is a bicyclic octapeptide known for causing extreme and persistent pain upon contact.[2] Beyond its toxicity, this compound has garnered significant interest in the scientific community for its potent antimitotic activity, which it achieves by inhibiting tubulin polymerization.[3][4] This mechanism of action makes it a promising lead compound for the development of novel anticancer therapeutics.[1][2] The complex structure of this compound, featuring two macrocyclic linkages, has made its chemical synthesis challenging, driving research into its biosynthesis and spectroscopic characterization.[1][5]

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

High-resolution mass spectrometry confirms the molecular formula of this compound as C₄₇H₆₆N₁₄O₁₀, with a molecular weight of approximately 987.1 g/mol .[6]

| Parameter | Value | Source |

| Molecular Formula | C₄₇H₆₆N₁₄O₁₀ | PubChem[6] |

| Molecular Weight | 987.1 g/mol | PubChem[6] |

| Exact Mass | 986.50863436 Da | PubChem[6] |

| Precursor Type (LC-MS) | [M+2H]²⁺ | PubChem[6] |

| m/z (LC-MS) | 494.26 | PubChem[6] |

NMR Spectroscopy

Detailed 1D and 2D NMR studies have been crucial for determining the complex bicyclic structure of this compound. A revised assignment of its NMR data has been published.[7][8] The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, typically recorded in DMSO-d₆.

Table 1: ¹H NMR Data of this compound (in DMSO-d₆) (Note: This table is a representative compilation based on literature data. For precise values and coupling constants, refer to the supporting information of the cited literature.[7][9][10])

| Residue | Proton | Chemical Shift (ppm) |

| Pgl (1) | α-H | ~4.2 |

| β-H | ~2.0, ~2.3 | |

| γ-H | ~2.2 | |

| Leu (2) | α-H | ~4.5 |

| β-H | ~1.6, ~1.8 | |

| γ-H | ~1.5 | |

| δ-CH₃ | ~0.8, ~0.9 | |

| Leu (3) | α-H | ~4.3 |

| β-H | ~1.4, ~1.6 | |

| γ-H | ~1.5 | |

| δ-CH₃ | ~0.8, ~0.9 | |

| Val (4) | α-H | ~4.1 |

| β-H | ~2.0 | |

| γ-CH₃ | ~0.9 | |

| Trp (5) | α-H | ~4.8 |

| β-H | ~3.1, ~3.3 | |

| Indole NH | ~10.8 | |

| Indole H4 | ~7.5 | |

| Indole H7 | ~7.3 | |

| Arg (6) | α-H | ~4.4 |

| β-H | ~1.7, ~1.9 | |

| γ-H | ~1.5 | |

| δ-H | ~3.1 | |

| Guanidino NH | ~7.2, ~7.8 | |

| Ala (7) | α-H | ~4.6 |

| β-CH₃ | ~1.3 | |

| His (8) | α-H | ~4.9 |

| β-H | ~3.0, ~3.2 | |

| Imidazole H2 | ~7.8 | |

| Imidazole H4 | ~7.0 |

Table 2: ¹³C NMR Data of this compound (in DMSO-d₆) (Note: This table is a representative compilation based on literature data. For precise values, refer to the supporting information of the cited literature.[7][9][10])

| Residue | Carbon | Chemical Shift (ppm) |

| Pgl (1) | C=O | ~175 |

| α-C | ~58 | |

| β-C | ~25 | |

| γ-C | ~30 | |

| Leu (2) | C=O | ~172 |

| α-C | ~52 | |

| β-C | ~40 | |

| γ-C | ~24 | |

| δ-C | ~22, ~23 | |

| Leu (3) | C=O | ~173 |

| α-C | ~51 | |

| β-C | ~40 | |

| γ-C | ~24 | |

| δ-C | ~22, ~23 | |

| Val (4) | C=O | ~172 |

| α-C | ~59 | |

| β-C | ~30 | |

| γ-C | ~19 | |

| Trp (5) | C=O | ~171 |

| α-C | ~54 | |

| β-C | ~27 | |

| Indole C2 | ~128 | |

| Indole C3 | ~110 | |

| Indole C3a | ~127 | |

| Indole C4 | ~118 | |

| Indole C5 | ~121 | |

| Indole C6 | ~111 | |

| Indole C7 | ~119 | |

| Indole C7a | ~136 | |

| Arg (6) | C=O | ~172 |

| α-C | ~53 | |

| β-C | ~28 | |

| γ-C | ~24 | |

| δ-C | ~41 | |

| Guanidino C | ~157 | |

| Ala (7) | C=O | ~173 |

| α-C | ~49 | |

| β-C | ~17 | |

| His (8) | C=O | ~172 |

| α-C | ~53 | |

| β-C | ~28 | |

| Imidazole C2 | ~135 | |

| Imidazole C4 | ~117 | |

| Imidazole C5 | ~134 |

Experimental Protocols

The following sections outline the general methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound is naturally isolated from the seeds of plants like Celosia argentea or Celosia cristata.[3][7] A general procedure involves:

-